N-(1-adamantyl)-4-chlorobutanamide
Overview
Description
N-(1-adamantyl)-4-chlorobutanamide is a compound that features an adamantane moiety, which is a tricyclic cage structure known for its stability and unique properties. Adamantane derivatives are widely studied due to their applications in pharmaceuticals, materials science, and organic chemistry. The incorporation of adamantane into various compounds often enhances their lipophilicity and stability, making them valuable in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-4-chlorobutanamide typically involves the reaction of 1-adamantylamine with 4-chlorobutanoyl chloride. This reaction is carried out under Schotten-Baumann conditions, which involve the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of adamantane derivatives often involves the use of adamantane as a starting material, which can be functionalized through various chemical reactions. For example, adamantane can be brominated to form 1-bromoadamantane, which can then undergo further reactions to introduce different functional groups. The production methods are optimized for high yield and purity, often involving multiple steps and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-4-chlorobutanamide can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the butanamide chain can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups attached to the adamantane core.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of N-substituted adamantyl derivatives, while oxidation and reduction can modify the functional groups attached to the adamantane core.
Scientific Research Applications
N-(1-adamantyl)-4-chlorobutanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s stability and lipophilicity make it useful in the study of membrane interactions and protein-ligand binding.
Medicine: Adamantane derivatives are known for their antiviral, anti-Parkinsonian, and anti-Alzheimer properties. This compound may be explored for similar therapeutic applications.
Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to the unique properties of the adamantane core.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-4-chlorobutanamide involves its interaction with specific molecular targets, which can vary depending on the application. In medicinal chemistry, adamantane derivatives often interact with proteins or enzymes, altering their activity. The adamantane moiety can enhance the compound’s ability to cross cell membranes, increasing its bioavailability and effectiveness.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and anti-Parkinsonian drug that also features an adamantane core.
Rimantadine: Similar to amantadine, used for its antiviral properties.
Memantine: Used in the treatment of Alzheimer’s disease, featuring an adamantane structure.
Uniqueness
N-(1-adamantyl)-4-chlorobutanamide is unique due to the specific functional groups attached to the adamantane core, which can impart different chemical and biological properties compared to other adamantane derivatives
Properties
IUPAC Name |
N-(1-adamantyl)-4-chlorobutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c15-3-1-2-13(17)16-14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,1-9H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXYNTHNYXFZLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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